molecular formula C10H10O B14643124 [(Buta-1,3-dien-2-yl)oxy]benzene CAS No. 53960-28-4

[(Buta-1,3-dien-2-yl)oxy]benzene

Cat. No.: B14643124
CAS No.: 53960-28-4
M. Wt: 146.19 g/mol
InChI Key: HHFFAROITIODMI-UHFFFAOYSA-N
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Description

[(Buta-1,3-dien-2-yl)oxy]benzene is an organic compound with the molecular formula C 10 H 10 O and a molecular weight of 130.19 g/mol . It is identified by several CAS Registry Numbers, including 64749-65-1 and 53960-28-4 . This compound serves as a valuable building block in synthetic organic chemistry, particularly for constructing more complex molecular architectures through cycloaddition and other coupling reactions. Its structure, featuring a benzene ring linked to a butadiene-derived chain via an oxygen atom, makes it a versatile intermediate in materials science and pharmaceutical research for the development of novel polymers and small molecules. Researchers should note that this compound requires specific handling and storage conditions. It is typically supplied as a liquid and is often stabilized in solutions such as Tetrahydrofuran (THF) . It is air-sensitive and may be heat-sensitive , necessitating storage under inert gas and at refrigerated temperatures (0-10°C) . According to supplier data, it is classified as highly flammable and may cause damage to organs through prolonged or repeated exposure . Researchers are advised to consult the relevant Safety Data Sheet (SDS) and handle the material using appropriate personal protective equipment (PPE) in a well-ventilated area. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53960-28-4

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

buta-1,3-dien-2-yloxybenzene

InChI

InChI=1S/C10H10O/c1-3-9(2)11-10-7-5-4-6-8-10/h3-8H,1-2H2

InChI Key

HHFFAROITIODMI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)OC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Buta 1,3 Dien 2 Yl Oxy Benzene and Analogues

2 Derivatization of Phenol (B47542) Moieties for Dienyl Ether Formation

The reactivity of the phenol can be modulated through the introduction of various functional groups on the aromatic ring. For etherification reactions, electron-withdrawing groups can increase the acidity of the phenolic proton, facilitating deprotonation. Conversely, for catalytic coupling reactions, the electronic and steric properties of the substituents can influence the reaction rate and selectivity. rsc.org The synthesis of functionalized phenols is a well-established field, often involving electrophilic aromatic substitution or the transformation of existing functional groups. rsc.org For instance, the introduction of aldehydes or other functional groups onto the phenol ring can be achieved through standard aromatic chemistry, providing handles for further synthetic manipulations.

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry increasingly relies on advanced techniques and novel catalytic systems to improve efficiency, selectivity, and sustainability. Microwave-assisted synthesis has been shown to significantly accelerate the rate of Williamson ether synthesis and other coupling reactions, often leading to higher yields in shorter reaction times. nih.govnih.gov

In the realm of catalysis, beyond the commonly used palladium and copper systems, ruthenium catalysts have shown promise in various organic transformations, including the synthesis of functionalized dienes. acs.org The development of new ligands and catalyst systems continues to expand the scope and applicability of transition metal-catalyzed C-O bond formation. researchgate.net For example, nickel-catalyzed cross-coupling reactions are also emerging as a powerful tool for the synthesis of ethers. researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Dienyl Ether Construction

Transition metal catalysis offers a powerful tool for the construction of C-O bonds, enabling the synthesis of aryl dienyl ethers from readily available precursors. Nickel-catalyzed reactions have proven particularly effective for this transformation.

A significant breakthrough in the synthesis of 2-aryloxy-1,3-dienes involves a nickel-catalyzed reaction between phenols and propargyl carbonates. nih.govacs.org This method provides a direct and stereoselective route to the desired products. The reaction is typically catalyzed by a Ni(0) complex, such as Ni(cod)₂, in the presence of a phosphine (B1218219) ligand like P(OPh)₃. The process is believed to proceed through the formation of a nickel-allenylidene/vinylidene intermediate, which is then intercepted by a phenoxide to form the aryl dienyl ether. nih.gov

This methodology demonstrates broad functional group tolerance, accommodating sensitive groups such as iodo, formyl, and boryl moieties, which are valuable for subsequent chemical modifications. nih.gov The reaction conditions are generally mild, making it a highly practical approach for synthesizing a variety of 2-aryloxy-1,3-dienes.

Table 1: Nickel-Catalyzed Synthesis of [(Buta-1,3-dien-2-yl)oxy]benzene Analogues nih.govacs.org
Phenol DerivativePropargyl CarbonateLigandSolventYield (%)
PhenolMethyl propargyl carbonateP(OPh)₃Toluene85
4-MethoxyphenolMethyl propargyl carbonateP(OPh)₃Toluene92
4-IodophenolMethyl propargyl carbonateP(OPh)₃Toluene75
4-FormylphenolMethyl propargyl carbonateP(OPh)₃Toluene68

While nickel catalysis is prominent, palladium-catalyzed reactions are also widely used for forming C-O bonds in the synthesis of various aryl ethers, although specific examples for this compound are less common. rsc.orgscirp.orgresearchgate.net These methods typically involve the coupling of an aryl halide or triflate with an alcohol or phenol. The development of specialized phosphine ligands has been crucial in improving the efficiency and scope of these reactions. rsc.org

Stereoselective and Regioselective Synthesis of Dienyl Ethers

The control of stereochemistry and regiochemistry is paramount in the synthesis of substituted dienes, as it dictates the geometry of subsequent products, for instance, in Diels-Alder reactions.

The nickel-catalyzed reaction of phenols with propargyl carbonates mentioned previously exhibits excellent stereoselectivity, exclusively producing the (E)-isomer of the 2-aryloxy-1,3-diene. nih.govacs.org This selectivity is a key advantage of the method. The regioselectivity is also inherently controlled by the nature of the starting materials, leading specifically to the 2-oxy substituted butadiene isomer. This is a significant feature, as other substitution patterns could arise from different synthetic routes.

More broadly, the stereoselective synthesis of highly substituted 1,3-dienes can be achieved through various other methods. For example, multicomponent reactions involving borylated dendralenes and organolithium reagents allow for the synthesis of tetrasubstituted 1,3-dienes with high levels of regio- and stereocontrol. nih.gov Another approach involves the stereoselective synthesis of dienes from aldehydes and N-allylhydrazine derivatives, which provides high levels of (E)-stereoselectivity. organic-chemistry.org While not directly applied to this compound, these methods highlight the diverse strategies available for controlling the geometry of diene systems.

The regioselective formation of 2-substituted butadienes is a common theme in various synthetic approaches. For instance, the dehydration of 2-substituted-3-buten-2-ols is a known method for producing 2-substituted-1,3-butadienes. mdpi.comuidaho.edu The synthesis of the precursor alcohol, often from a vinyl Grignard reagent and a ketone, determines the substitution at the 2-position.

One-Pot Synthetic Sequences for Complex Butadiene Derivatives

One-pot and tandem reactions represent highly efficient strategies in organic synthesis, as they reduce the number of purification steps, save time, and minimize waste. Such sequences are valuable for the construction of complex butadiene derivatives from simpler starting materials.

For instance, tandem reactions involving Knoevenagel condensation, Michael addition, and dehydration have been developed for the synthesis of polycyclic compounds from 1,3-dicarbonyl compounds and aldehydes. nih.gov While these examples lead to cyclic systems, the underlying principles of tandem reactions can be adapted for the synthesis of complex acyclic butadiene derivatives.

Another powerful one-pot approach is the combination of a dienylation reaction with a subsequent cycloaddition. A manganese(I)-catalyzed C-H dienylation of indoles, for example, can be followed by a one-pot Diels-Alder reaction to generate complex indole-cyclohexene hybrids. acs.org Similarly, a stereoselective diene synthesis from aldehydes can be directly coupled with a Diels-Alder reaction in a single flask. organic-chemistry.org These examples showcase the potential for creating complex molecular architectures based on butadiene intermediates in a highly efficient manner.

The synthesis of functionalized 1,3-dienes can also be achieved through palladium-catalyzed dehydrogenation of aliphatic acids. This method allows for the one-step synthesis of conjugated dienes from simple starting materials. nih.gov While not a direct route to this compound, it represents an advanced one-pot strategy for accessing related diene structures.

Compound Names

Compound Name
This compound
Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0))
P(OPh)₃ (Triphenyl phosphite)
Phenol
Methyl propargyl carbonate
4-Methoxyphenol
4-Iodophenol
4-Formylphenol
2-Substituted-3-buten-2-ol
N-allylhydrazine
Indole
Indole-cyclohexene hybrids

Spectroscopic Characterization Techniques in Dienyl Ether Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the detailed structural analysis of organic molecules like [(Buta-1,3-dien-2-yl)oxy]benzene. By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the butadienyl and phenoxy groups. The aromatic protons of the phenoxy group typically appear in the downfield region, approximately between δ 7.0 and 7.4 ppm. The protons on the butadienyl group are expected in the olefinic region, generally between δ 4.5 and 6.5 ppm. The terminal methylene (B1212753) protons (=CH₂) will likely present as distinct signals due to their different spatial relationships with the phenoxy group.

The ¹³C NMR spectrum will complement the ¹H NMR data. The carbon atoms of the benzene (B151609) ring are expected to resonate in the aromatic region (δ 115-160 ppm). The carbon attached to the oxygen atom (C-O) will be the most downfield among the aromatic carbons due to the deshielding effect of the oxygen. The sp² hybridized carbons of the butadienyl group will appear in the olefinic region of the ¹³C NMR spectrum (δ 100-150 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-1a ~5.1 -
H-1b ~5.3 C-1: ~118
C-2 - C-2: ~155
H-3 ~6.4 C-3: ~135
H-4a ~5.0 -
H-4b ~5.2 C-4: ~117
H-Ar (ortho) ~7.0 C-Ar (ortho): ~117
H-Ar (meta) ~7.3 C-Ar (meta): ~130
H-Ar (para) ~7.1 C-Ar (para): ~123
C-Ar (ipso) - C-Ar (ipso): ~157

Note: These are estimated values based on known data for 1,3-butadiene (B125203) and substituted benzenes. Actual experimental values may vary.

Analysis of the coupling constants (J-values) in the high-resolution ¹H NMR spectrum would provide further structural information, confirming the connectivity between adjacent protons. For instance, geminal coupling would be observed between the protons on the same terminal methylene group, while vicinal and long-range couplings would establish the sequence of the diene chain.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this compound, cross-peaks would be expected between the protons of the butadienyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity of quaternary carbons and for confirming the link between the phenoxy group and the butadienyl moiety through the ether linkage. For example, a correlation between the protons on the butadienyl group and the ipso-carbon of the phenoxy ring would be a key indicator of the C-O-C bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Identification of Characteristic Vibrational Modes of Dienyl and Phenoxy Groups

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the dienyl and phenoxy groups.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3100-3000
Alkene C-H Stretching 3080-3010
C=C (Aromatic) Stretching 1600, 1580, 1500, 1450
C=C (Conjugated Diene) Stretching ~1640 and ~1600
C-O-C (Aryl Ether) Asymmetric Stretching 1270-1230
C-O-C (Aryl Ether) Symmetric Stretching 1050-1010
=C-H (Out-of-plane) Bending 1000-800
Aromatic C-H (Out-of-plane) Bending 850-750

The stretching vibrations of the C=C bonds in the conjugated diene system are expected to appear around 1640 cm⁻¹ and 1600 cm⁻¹. The aromatic C=C stretching vibrations will give rise to a set of bands in the 1600-1450 cm⁻¹ region. A strong band characteristic of the asymmetric C-O-C stretching of the aryl ether linkage is anticipated in the 1270-1230 cm⁻¹ range.

Correlation with Computational Vibrational Frequencies

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of this compound. nih.govnih.gov These theoretical calculations can provide a complete vibrational spectrum, including both IR and Raman active modes. nih.gov The calculated frequencies are often scaled to better match experimental values, correcting for anharmonicity and other systematic errors in the computational methods. scispace.com Comparing the predicted spectrum with any available experimental data can help in the definitive assignment of the observed vibrational bands. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of a conjugated π-system and an aromatic ring leads to characteristic absorptions in the UV region.

The primary electronic transition of interest is the π → π* transition within the conjugated butadienyl system. For 1,3-butadiene itself, the maximum absorption (λmax) occurs around 217 nm. libretexts.org In this compound, the phenoxy group acts as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The lone pair of electrons on the ether oxygen can extend the conjugation, which is expected to cause a bathochromic shift (a shift to longer wavelengths) of the λmax compared to unsubstituted 1,3-butadiene. nih.gov

Additionally, the benzene ring of the phenoxy group has its own characteristic π → π* transitions. These are typically observed around 204 nm and 256 nm for benzene. In the target molecule, these transitions will be perturbed by the butadienyloxy substituent.

Table 3: Expected UV-Vis Absorption Data for this compound

Transition Chromophore Expected λmax (nm)
π → π* Conjugated Diene > 217
π → π* Aromatic Ring ~260-270

Note: These are estimated values. The actual λmax would need to be determined experimentally.

Analysis of Conjugation Effects and Chromophore Behavior

The electronic absorption spectra of molecules with multiple double bonds are significantly influenced by conjugation. In a conjugated system, the π-orbitals of adjacent double bonds overlap, leading to a delocalized system of electrons. This delocalization has a profound effect on the energy levels of the molecule's molecular orbitals.

In the case of this compound, the chromophore—the part of the molecule responsible for light absorption—consists of the 1,3-butadiene moiety in conjugation with the phenoxy group. The electronic transitions observed in the UV-Vis spectrum are primarily π → π* transitions. The extent of conjugation directly impacts the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As conjugation increases, this energy gap narrows, resulting in absorption at longer wavelengths (a bathochromic or red shift). libretexts.org

The basic 1,3-butadiene system absorbs UV light at approximately 217 nm. libretexts.org The introduction of a phenoxy group at the 2-position introduces several competing and compounding electronic effects. The oxygen atom possesses lone pairs of electrons that can participate in the conjugated system (a +R or resonance-donating effect), which would be expected to extend the conjugation and cause a bathochromic shift. Simultaneously, the phenyl group itself is a chromophore and its π-system can interact with the diene.

In addition to π → π* transitions, the presence of the oxygen atom's non-bonding electrons can give rise to n → π* transitions. These transitions involve the excitation of a lone-pair electron into an antibonding π* orbital. Generally, n → π* transitions are of lower energy (occur at longer wavelengths) and have lower intensity than π → π* transitions. libretexts.org

The effect of conjugation is also observable in other spectroscopic techniques, such as infrared (IR) spectroscopy. Conjugation tends to lower the stretching frequency of double bonds. youtube.comyoutube.com For a typical isolated C=C double bond, the stretching vibration appears around 1640 cm⁻¹. In a conjugated system like 1,3-butadiene, this peak is shifted to a lower wavenumber. youtube.com For this compound, one would expect to see C=C stretching frequencies that are lower than that of an isolated alkene, reflecting the delocalized nature of the π-system.

Table 1: Typical UV Absorption Maxima (λmax) for Conjugated Systems

Compound λmax (nm) Electronic Transition
Ethene 165 π → π*
1,3-Butadiene 217 π → π*

This table illustrates the bathochromic shift observed with increasing conjugation in simple polyenes. libretexts.org

Theoretical Predictions of Electronic Spectra

Predicting the electronic spectra of molecules like this compound with a high degree of accuracy is a significant challenge in computational chemistry. However, modern theoretical methods can provide valuable insights into the nature of electronic transitions and help interpret experimental spectra.

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of electronic transitions in medium to large-sized organic molecules. researchgate.netrsc.orgrsc.org This method can predict the absorption spectrum by identifying the vertical transition energies from the ground electronic state to various excited states.

For this compound, a TD-DFT calculation would begin with geometry optimization of the ground state. Due to the single bonds connecting the butadiene and phenoxy moieties, multiple conformations may exist, and their relative energies would need to be considered. The calculation would then determine the energies of the excited states. The results can be used to generate a theoretical UV-Vis spectrum, which can be compared with experimental data.

These computational approaches allow for a detailed analysis of the molecular orbitals involved in each electronic transition. For example, a calculation could confirm whether the HOMO-LUMO transition is primarily localized on the butadiene fragment, the phenyl ring, or delocalized across the entire molecule. It can also help distinguish between π → π* and n → π* transitions. researchgate.netehu.es

Researchers often use a combination of different functionals and basis sets in their DFT calculations to find a balance between computational cost and accuracy. rsc.org For complex systems, comparing the results of several different computational procedures can provide a more robust prediction. researchgate.net By using electronic descriptors derived from lower-cost DFT methods, machine learning models can also be trained to predict spectroscopic properties with high accuracy, offering a powerful tool for screening large numbers of candidate molecules. ehu.es

Table 2: Comparison of Computational Methods for Predicting Electronic Spectra

Method Description Advantages Limitations
Time-Dependent Density Functional Theory (TD-DFT) A quantum mechanical method that uses the electron density to calculate excited state properties. researchgate.net Good balance of accuracy and computational cost for many systems. researchgate.net Accuracy is highly dependent on the choice of the exchange-correlation functional. researchgate.net
Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) A high-level ab initio method that provides very accurate results for excitation energies. researchgate.net Can be more accurate than TD-DFT, especially for challenging systems. researchgate.net Computationally very expensive, limiting its use to smaller molecules.

| Semi-empirical Methods (e.g., INDO/S) | Uses parameters derived from experimental data to simplify calculations. | Very fast, suitable for very large molecules or high-throughput screening. | Generally less accurate than DFT or ab initio methods. |

These theoretical tools are invaluable for understanding the relationship between the structure of dienyl ethers and their chromophoric behavior, guiding the design of new molecules with specific optical properties.

Reactivity and Reaction Mechanisms of Buta 1,3 Dien 2 Yl Oxy Benzene

Cycloaddition Reactions Involving the Buta-1,3-dien-2-yl Moiety

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental to the chemical behavior of 2-phenoxy-1,3-butadiene. ic.ac.uk These reactions provide a powerful method for the construction of six-membered rings with a high degree of regio- and stereocontrol. nih.gov

The presence of the electron-donating phenoxy group enhances the Highest Occupied Molecular Orbital (HOMO) energy of the diene, making it highly reactive towards electron-deficient dienophiles in normal-electron-demand Diels-Alder reactions. masterorganicchemistry.com The reaction rate is significantly increased when the dienophile is substituted with electron-withdrawing groups. libretexts.org A variety of dienophiles, including those with carbonyl, cyano, or nitro functionalities, readily participate in [4+2] cycloaddition with 2-phenoxy-1,3-butadiene under mild conditions to yield highly functionalized cyclohexene (B86901) derivatives. nih.gov The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org Typically, the endo isomer is the major product due to secondary orbital interactions. ic.ac.uklibretexts.org

Table 1: Examples of Diels-Alder Reactions with [(Buta-1,3-dien-2-yl)oxy]benzene

DienophileProduct(s)Reaction ConditionsYieldRef.
Maleic anhydride4-Phenoxy-1,2,3,6-tetrahydrophthalic anhydrideHeatGood acs.org
Acrylonitrile (B1666552)4-Phenoxycyclohex-3-enecarbonitrileMildGood nih.gov
Dimethyl acetylenedicarboxylateDimethyl 4-phenoxycyclohexa-1,4-dienedicarboxylateMildGood mdpi.com

The mechanism of the Diels-Alder reaction is generally considered to be a concerted process, where bond formation occurs in a single step through a cyclic transition state. ic.ac.ukacs.orgyoutube.com However, for some systems, particularly those involving highly polarized or radical-stabilizing substituents, a stepwise mechanism involving a diradical or zwitterionic intermediate has been proposed. researchgate.netnih.govcdnsciencepub.com Computational studies on the reaction of 1,3-butadiene (B125203) with ethylene (B1197577) have shown that while a concerted pathway is energetically favored, a stepwise diradical mechanism is a possible alternative. acs.orgresearchgate.netnih.gov The energy difference between the concerted and stepwise pathways can be small in some cases, suggesting that the mechanism may exist on a continuum. nih.gov For 2-phenoxy-1,3-butadiene, the electron-donating nature of the phenoxy group could potentially stabilize a cationic intermediate, making a stepwise pathway more plausible under certain conditions, though the concerted mechanism is still generally favored. nih.govnih.gov

Beyond cycloadditions, the buta-1,3-dien-2-yl moiety can theoretically participate in other pericyclic reactions, such as sigmatropic rearrangements. wikipedia.orgorganicchemistrydata.org A sigmatropic rearrangement involves the migration of a sigma-bond across a pi-system. wikipedia.org For instance, a ic.ac.uknih.gov-hydride shift could occur within the diene system, although this is less common for simple butadienes. stereoelectronics.orglibretexts.org

A more relevant potential sigmatropic rearrangement for this compound is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic shift. libretexts.orgimperial.ac.uk While the parent compound itself is not an allyl phenyl ether, derivatives where the phenyl group is replaced by an allyl group could undergo this transformation. wikipedia.org The Claisen rearrangement of an allyl vinyl ether, a related system, proceeds through a concerted, chair-like transition state to form a γ,δ-unsaturated carbonyl compound. libretexts.orgimperial.ac.uk

Electrophilic and Nucleophilic Additions to the Dienyl System

The conjugated double bonds of the buta-1,3-dien-2-yl system are susceptible to both electrophilic and nucleophilic attack. The phenoxy group significantly influences the regioselectivity of these reactions.

In electrophilic additions to conjugated dienes, the reaction can proceed via 1,2- or 1,4-addition, often leading to a mixture of products. libretexts.org The initial attack of the electrophile on 2-phenoxy-1,3-butadiene would be expected to occur at the C1 or C4 position to generate a resonance-stabilized allylic carbocation. libretexts.org The phenoxy group at C2 would further stabilize the positive charge at C1 and C3 through resonance. Consequently, the subsequent attack of the nucleophile would likely occur at either C1 or C3 (leading to a 1,4-addition product if the initial attack was at C4, or a 1,2-addition product if the initial attack was at C1). The regioselectivity is governed by the relative stabilities of the possible carbocation intermediates, with more substituted carbocations being more stable. libretexts.orgchemistrysteps.comyoutube.com

The stereoselectivity of addition reactions depends on the mechanism. masterorganicchemistry.com For reactions proceeding through a planar carbocation intermediate, the nucleophile can attack from either face, potentially leading to a mixture of stereoisomers. libretexts.org However, if the reaction involves a bridged intermediate or is concerted, a higher degree of stereoselectivity can be achieved. masterorganicchemistry.commdpi.com

The electron-rich nature of the diene system in this compound makes it a suitable candidate for vinylogous Michael additions. In this type of reaction, a nucleophile adds to the C4 position of the conjugated system, which is activated by an electron-withdrawing group at the C1 position. While the phenoxy group is electron-donating, if the diene were to react with a Michael acceptor, it would act as the nucleophilic component.

More commonly, the diene itself can act as a nucleophile in reactions analogous to the Michael addition. For instance, in a conjugate addition reaction, a nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound. mdpi.com In the case of 2-phenoxy-1,3-butadiene, the entire diene system can be considered a "vinylogous" enolate, capable of adding to electrophiles at the C1 or C4 position. The mechanism of such additions would likely involve the formation of a resonance-stabilized intermediate. researchgate.netchempedia.info

Reactions Involving the Phenoxy Group

The phenoxy group, consisting of a benzene (B151609) ring attached to an oxygen atom, is a common functionality in organic chemistry. Its reactivity in this compound is largely governed by the electronic properties of the ether oxygen.

Electrophilic Aromatic Substitution on the Benzene Ring

The ether oxygen in this compound is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). uci.edu This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the substitution process. uci.edulibretexts.org This stabilization is most effective when the incoming electrophile attacks the positions ortho or para to the ether group. uci.edu

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. lecturio.commasterorganicchemistry.com For this compound, these reactions would be expected to yield a mixture of ortho and para substituted products, with the para product often being favored due to reduced steric hindrance.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsExpected Major Products
BrominationBr₂ / FeBr₃1-Bromo-4-[(buta-1,3-dien-2-yl)oxy]benzene and 1-Bromo-2-[(buta-1,3-dien-2-yl)oxy]benzene
NitrationHNO₃ / H₂SO₄1-[(Buta-1,3-dien-2-yl)oxy]-4-nitrobenzene and 1-[(Buta-1,3-dien-2-yl)oxy]-2-nitrobenzene
SulfonationSO₃ / H₂SO₄4-[(Buta-1,3-dien-2-yl)oxy]benzenesulfonic acid
Friedel-Crafts AcylationRCOCl / AlCl₃1-(4-[(Buta-1,3-dien-2-yl)oxy]phenyl)ethan-1-one (for R=CH₃)

The diene portion of the molecule is also susceptible to reaction with strong electrophiles, which could lead to polymerization or other side reactions. Therefore, reaction conditions for EAS on this compound must be carefully controlled to favor substitution on the aromatic ring.

Cleavage and Transformation of the Ether Linkage

The ether linkage in aryl ethers like this compound is generally stable but can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.org

In the case of an aryl alkyl ether, the cleavage always results in the formation of a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org This is because the carbon-oxygen bond on the aromatic side is stronger due to the sp² hybridization of the carbon, and nucleophilic substitution on an sp² carbon is energetically unfavorable. libretexts.orgyoutube.com Therefore, the cleavage of this compound with a strong acid like HBr would be expected to yield phenol and 2-bromo-1,3-butadiene (B159164).

Reaction Scheme for Ether Cleavage:

This compound + HBr → Phenol + 2-Bromo-1,3-butadiene

The mechanism involves the initial protonation of the ether oxygen. The bromide ion then attacks the carbon of the butadienyl group adjacent to the oxygen in an Sₙ2 or Sₙ1-like manner, depending on the stability of the potential carbocation. Given the allylic nature of this position, an Sₙ1 pathway involving a resonance-stabilized carbocation is plausible.

Metal-Mediated and Catalytic Transformations

The diene moiety of this compound is a versatile handle for a variety of metal-mediated and catalytic reactions, enabling the construction of more complex molecular architectures.

Transition Metal Catalysis in Cross-Coupling Reactions and Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net While specific studies on this compound are not abundant, the reactivity of similar 1,3-diene systems is well-documented. These compounds can participate in a range of palladium-catalyzed reactions. nih.govrsc.org

For instance, dienyl ethers can potentially undergo Heck-type reactions, where the diene couples with an aryl or vinyl halide. Suzuki and Stille couplings are also conceivable if the corresponding boronic acid/ester or organotin derivative of the diene can be prepared. These reactions would allow for the introduction of various organic fragments at the diene unit, significantly expanding the molecular complexity.

Table 2: Potential Transition Metal-Catalyzed Reactions of this compound

Reaction NameTypical CatalystPotential Coupling PartnerPotential Product Type
Heck ReactionPd(OAc)₂ / PPh₃Aryl Halide (Ar-X)Aryl-substituted phenoxy-butadiene
Suzuki CouplingPd(PPh₃)₄ / BaseAryl Boronic Acid (Ar-B(OH)₂)Aryl-substituted phenoxy-butadiene
Stille CouplingPd(PPh₃)₄Organostannane (R-SnBu₃)Alkyl/Aryl-substituted phenoxy-butadiene

These catalytic cycles typically involve steps like oxidative addition of the coupling partner to the metal center, migratory insertion of the diene, and reductive elimination to release the final product and regenerate the catalyst. nih.gov

Organometallic Intermediates in Dienyl Ether Reactivity (e.g., Organozinc Species)

Organometallic intermediates derived from dienyl ethers can serve as valuable nucleophiles in organic synthesis. While specific data for this compound is limited, the generation of organozinc species from related compounds is a known strategy.

The formation of an organozinc reagent could be achieved by the deprotonation of a C-H bond on the diene using a strong base, followed by transmetalation with a zinc salt like ZnCl₂. Alternatively, a halogenated derivative, such as 2-bromo-1,3-butadiene (obtainable from ether cleavage), could undergo oxidative addition with activated zinc metal.

Once formed, this organozinc intermediate would be a potent nucleophile in Negishi-type cross-coupling reactions with various electrophiles, including aryl, vinyl, and acyl halides. This approach provides a complementary method to the palladium-catalyzed reactions mentioned earlier for the functionalization of the diene system.

Hypothetical Synthesis and Reaction of a Dienylzinc Reagent:

Formation: 2-Bromo-1,3-butadiene + Zn → (Buta-1,3-dien-2-yl)zinc bromide

Coupling (Negishi): (Buta-1,3-dien-2-yl)zinc bromide + Ar-I (in the presence of a Pd or Ni catalyst) → 2-Aryl-1,3-butadiene + ZnBrI

This strategy highlights the synthetic utility of transforming the diene portion of this compound into an organometallic species, thereby unlocking further avenues for chemical modification.

Computational and Theoretical Investigations of Dienyl Ether Properties and Reactions

Electronic Structure Analysis

The electronic structure of a molecule dictates its physical and chemical behavior. For [(Buta-1,3-dien-2-yl)oxy]benzene, computational analyses reveal key features of its molecular orbitals and charge distribution.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The four p-orbitals of the 1,3-butadiene (B125203) fragment in this compound combine to form four pi molecular orbitals (π1, π2, π3, and π4). youtube.comyoutube.com The lower two orbitals (π1 and π2) are bonding, while the upper two (π3* and π4*) are anti-bonding. youtube.comyoutube.com

Frontier Molecular Orbitals (FMOs) , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. youtube.com In a typical conjugated diene like 1,3-butadiene, the HOMO is the π2 orbital, and the LUMO is the π3* orbital. youtube.comyoutube.com The energy and symmetry of these orbitals determine how the molecule interacts with other reagents. vaia.com For instance, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) is key. acs.org The phenoxy group in this compound influences the energy levels and shapes of these frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides insight into the molecule's reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity.

OrbitalDescriptionRole in Reactivity
HOMO Highest energy orbital containing electrons.Acts as an electron donor in reactions.
LUMO Lowest energy orbital that can accept electrons.Acts as an electron acceptor in reactions.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and stability.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform. In this compound, the electronegative oxygen atom and the aromatic ring influence the electron density across the molecule.

Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution on each atom. walisongo.ac.id This reveals the partial positive and negative charges on different parts of the molecule. For instance, in substituted butadienes, the terminal carbons of the diene system often exhibit a more negative charge. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.netnih.gov These maps are invaluable for predicting how a molecule will interact with other charged or polar species. walisongo.ac.idresearchgate.net

Red regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and likely to act as nucleophilic or hydrogen-bond accepting sites. walisongo.ac.idresearchgate.net

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. walisongo.ac.idresearchgate.net

Green areas show regions of neutral potential. researchgate.net

For this compound, the MEP map would likely show a negative potential around the oxygen atom due to its lone pairs and a delocalized negative potential across the π systems of the butadiene and benzene (B151609) moieties.

Reaction Pathway and Transition State Calculations

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including those involving this compound.

Computational Elucidation of Reaction Mechanisms (e.g., Diels-Alder, Rearrangements)

Diels-Alder Reactions: this compound is a diene and can participate in Diels-Alder reactions, a powerful tool for forming six-membered rings. youtube.com For this reaction to occur, the diene must adopt an s-cis conformation. youtube.com Computational studies can model the transition state of the reaction, where new bonds are beginning to form between the diene and a dienophile. youtube.com These calculations help to predict the stereoselectivity of the product. rsc.org The presence of the phenoxy group can influence the reactivity and regioselectivity of the Diels-Alder reaction. nih.gov

Rearrangement Reactions: Computational chemistry can also be used to explore potential rearrangement reactions of this compound, identifying the structures of intermediates and transition states along the reaction pathway.

Determination of Activation Energies and Reaction Dynamics

By calculating the energies of reactants, transition states, and products, the activation energy for a reaction can be determined. researchgate.net This provides a quantitative measure of the reaction's feasibility and rate. A lower activation energy corresponds to a faster reaction.

Reaction dynamics simulations can provide a more detailed picture of the reaction process, showing the motion of atoms as the reaction proceeds. Methods like Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be used to calculate temperature- and pressure-dependent rate constants. rsc.org

Spectroscopic Property Prediction through Quantum Chemical Methods

Quantum chemical calculations can predict various spectroscopic properties of this compound, aiding in its identification and characterization. This is particularly useful when experimental data is unavailable or difficult to obtain. nih.gov

Computational methods can predict:

Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule.

Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of the hydrogen and carbon atoms. mdpi.com

Ultraviolet-Visible (UV-Vis) spectra: By calculating the electronic transition energies. researchgate.net

The accuracy of these predictions depends on the level of theory and basis set used in the calculations. researchgate.net Comparing predicted spectra with experimental data can help to confirm the structure of a synthesized compound. nih.gov

Computed NMR, IR, Raman, and UV-Vis Spectra

Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), can be used to generate optimized molecular geometries and predict a range of spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectra: Computational models can predict ¹H and ¹³C NMR chemical shifts. These calculations are based on the magnetic shielding environment of each nucleus in the optimized geometry of the molecule. While specific data for this compound is not published, theoretical studies on similar structures, like methoxy-butadiene derivatives, have shown that ab initio calculations can confirm molecular conformations and help in assigning NMR signals. For instance, in related compounds, computational methods have been used to determine the influence of electrostatic interactions on ¹³C NMR chemical shifts.

Infrared (IR) and Raman Spectra: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the peaks observed in IR and Raman spectra. The calculation of the harmonic vibrational frequencies is a standard output of geometry optimization calculations in many quantum chemistry software packages. These theoretical frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-dependent errors. For example, studies on other organic molecules have demonstrated that DFT calculations can accurately predict vibrational modes, which are then assigned to experimental IR and Raman bands based on their potential energy distribution (PED).

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and, consequently, the UV-Vis absorption spectra of molecules. These calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength, which is related to the intensity of the absorption. For conjugated systems like this compound, TD-DFT can help in understanding the nature of electronic transitions, such as π → π* transitions. Studies on related diphenyl-1,3-butadiene compounds have utilized computational methods to interpret their UV spectra.

A hypothetical data table for computed spectra of this compound, based on what would be generated from such computational studies, is presented below.

Spectroscopic TechniqueCalculated ParameterPredicted Value Range
¹H NMRChemical Shift (ppm)Aromatic protons: ~6.8-7.5 ppm; Vinylic protons: ~4.5-6.5 ppm
¹³C NMRChemical Shift (ppm)Aromatic carbons: ~115-160 ppm; Vinylic carbons: ~90-140 ppm
IRVibrational Frequency (cm⁻¹)C-H (aromatic): ~3030-3100 cm⁻¹; C-H (vinylic): ~3010-3095 cm⁻¹; C=C (conjugated): ~1580-1650 cm⁻¹; C-O-C stretch: ~1200-1275 cm⁻¹
RamanVibrational Frequency (cm⁻¹)Strong bands for C=C and aromatic ring stretching
UV-Visλmax (nm)Expected in the range of 220-280 nm due to the conjugated π-system

Future Research Directions and Unexplored Avenues for Buta 1,3 Dien 2 Yl Oxy Benzene

Development of Novel and Sustainable Synthetic Methodologies

The current laboratory-scale synthesis of [(Buta-1,3-dien-2-yl)oxy]benzene typically involves the reaction of phenol (B47542) with buta-1,3-diene. vulcanchem.com Future research should prioritize the development of more sustainable and efficient synthetic routes. This involves exploring greener solvents, catalysts, and reaction conditions, as well as investigating pathways from renewable feedstocks.

Key research objectives should include:

Green Catalysis: Moving beyond traditional base-catalyzed methods to explore catalysis by earth-abundant metals or organocatalysts. This could lead to higher yields, improved selectivity, and milder reaction conditions, reducing energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, minimizing waste. This could involve exploring alternative coupling partners or reaction mechanisms.

Renewable Feedstocks: Investigating the synthesis of the phenol or butadiene moieties from bio-based sources. The global shift away from petrochemical feedstocks makes research into bio-derived monomers increasingly critical. mdpi.com

Flow Chemistry: Adapting the synthesis to continuous flow processes. This can offer superior control over reaction parameters, improved safety for handling potentially hazardous reagents, and easier scalability compared to batch production.

Research FocusPotential MethodologyDesired Outcome
Green CatalysisEarth-abundant metal catalysts (e.g., Iron, Copper)Reduced cost, lower toxicity, milder reaction conditions
Atom EconomyDirect C-H activation/etherificationFewer reaction steps, reduced waste generation
Renewable FeedstocksLignin-derived phenols, bio-ethanol to butadieneDecreased reliance on fossil fuels, improved sustainability
Process IntensificationContinuous flow reactor synthesisEnhanced safety, scalability, and process control

Exploration of New Reactivity Modes and Catalytic Systems

The dual functionality of this compound—the conjugated diene and the electron-rich aromatic ring—opens up a vast landscape of chemical transformations yet to be explored. Current knowledge includes hydrogenation of the diene and ruthenium-catalyzed ring-closing metathesis to form benzofurans. vulcanchem.com Future work should aim to systematically investigate its reactivity and develop novel catalytic systems to control these transformations.

Promising areas for exploration include:

Cycloaddition Reactions: The 1,3-diene is a prime candidate for various cycloaddition reactions, most notably the Diels-Alder reaction. Investigating its reactivity with a wide range of dienophiles could lead to a diverse library of complex cyclic structures, which are valuable scaffolds in medicinal chemistry and materials science.

Asymmetric Catalysis: Developing enantioselective catalytic systems for reactions involving the diene or subsequent transformations would allow for the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry.

Polymerization Chemistry: Beyond simple copolymerization with styrene (B11656) and acrylates vulcanchem.com, research into controlled polymerization techniques (e.g., RAFT, ATRP) could yield polymers with well-defined architectures, molecular weights, and functionalities. The synthesis of homopolymers of this compound is also an unexplored area.

Directed C-H Functionalization: Utilizing the ether oxygen as a directing group to selectively functionalize the ortho positions of the benzene (B151609) ring. This would provide a powerful tool for creating highly substituted and functionalized aromatic compounds.

Reaction TypePotential Reagents/CatalystsTarget Products
Diels-Alder CycloadditionMaleic anhydride, acrylates, quinonesPolycyclic and heterocyclic compounds
Asymmetric HydrogenationChiral Rhodium or Iridium complexesEnantiomerically pure [(butan-2-yl)oxy]benzene derivatives
Controlled PolymerizationRAFT agents, ATRP initiatorsWell-defined homopolymers and block copolymers
ortho-C-H FunctionalizationPalladium or Rhodium catalystsSubstituted phenols and anisole (B1667542) derivatives

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers a powerful, resource-efficient way to predict the behavior of molecules and materials, guiding experimental work. For this compound, where experimental data is sparse, computational modeling is an invaluable tool for unlocking its potential. Studies on analogous phenyl-1,3-butadiene systems have successfully used computational methods to evaluate conformational energy profiles and geometric properties. mdpi.comresearchgate.net

Future computational research should focus on:

Conformational and Electronic Analysis: Using Density Functional Theory (DFT) to determine the most stable conformations, frontier molecular orbital energies (HOMO/LUMO), and electronic distribution. This information is fundamental to understanding the molecule's reactivity.

Reaction Mechanism Simulation: Modeling the transition states and reaction pathways for potential reactions (e.g., cycloadditions, metal-catalyzed cross-coupling). This can help in optimizing reaction conditions and predicting product selectivity.

Polymer Property Prediction: Simulating the properties of hypothetical polymers derived from this compound. Molecular dynamics (MD) simulations could predict key material characteristics such as the glass transition temperature (Tg), thermal stability, and mechanical strength, guiding the synthesis of new high-performance materials. mdpi.com

Computational MethodResearch QuestionPotential Impact
Density Functional Theory (DFT)What is the preferred 3D structure and electronic character?Predicts sites of reactivity and spectroscopic properties.
Transition State SearchingWhat is the energy barrier for a Diels-Alder reaction?Guides selection of optimal reaction temperatures and catalysts.
Molecular Dynamics (MD)What are the bulk properties of polythis compound?Accelerates material discovery by predicting properties before synthesis.

Potential for Functional Materials with Tunable Properties

The inherent structure of this compound makes it an attractive building block for a new generation of functional materials. The combination of a robust aromatic component and a polymerizable diene allows for the creation of materials with tailored properties.

Future research in this area should target:

High-Performance Elastomers and Thermoplastics: The known ability to form elastomers can be expanded upon. vulcanchem.com By analogy with other monomers like 2-phenyl-1,3-butadiene, which can produce high-temperature thermoplastics mdpi.com, polymers of this compound could exhibit enhanced thermal stability and mechanical toughness.

Functional Coatings and Resins: The diene moiety can participate in cross-linking reactions, making the monomer a candidate for creating durable coatings, adhesives, and composite resins. The phenoxy group can enhance adhesion to various substrates and improve thermal resistance.

Organic Electronic Materials: The extended π-conjugation across the diene and aromatic ring suggests potential for applications in organic electronics. mdpi.comresearchgate.net By chemically modifying the aromatic ring with electron-donating or -withdrawing groups, the electronic properties could be precisely tuned for use in organic semiconductors or sensors.

Responsive Materials: Incorporating this compound into polymer networks could lead to materials that respond to external stimuli such as temperature, light, or chemical environment, opening doors for applications in smart devices and drug delivery systems.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for [(Buta-1,3-dien-2-yl)oxy]benzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Williamson ether synthesis by reacting phenol derivatives with a butadienyl halide (e.g., 2-bromo-1,3-butadiene) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or THF) under reflux. Optimizing reaction temperature (80–120°C) and stoichiometry (1:1.2 phenol-to-halide ratio) enhances yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation is critical for isolating high-purity product .
  • Characterization : Confirm structure using 1H^1H-NMR (δ 5.2–6.5 ppm for conjugated diene protons) and 13C^{13}C-NMR (δ 110–140 ppm for sp² carbons). Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 160.2 .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • Temperature : Store at 4°C, 25°C, and 40°C for 30 days; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Light : Use UV-vis spectroscopy to detect photodegradation products under UV light (254 nm).
  • Humidity : Test hygroscopicity by equilibrating samples at 75% relative humidity.
    • Key Metrics : Degradation >5% under any condition warrants inert-atmosphere storage (argon) in amber vials .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

  • Analyze frontier molecular orbitals (HOMO/LUMO) for electron-rich diene character.
  • Calculate activation energies for cycloadditions with dienophiles (e.g., maleic anhydride).
  • Compare with experimental kinetic data (e.g., second-order rate constants from 1H^1H-NMR monitoring).
    • Validation : Cross-reference computational results with X-ray crystallography of adducts to confirm regioselectivity .

Q. How can contradictions in reported catalytic efficiencies for palladium-mediated coupling reactions involving this compound be resolved?

  • Methodological Answer : Systematically vary:

  • Catalysts : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos, SPhos).
  • Bases : Evaluate K₂CO₃ vs. Cs₂CO₃ in solvent systems (toluene, DMF).
  • Kinetic Profiling : Use in-situ IR spectroscopy to track reaction progress and intermediate formation.
    • Resolution : Contradictions often stem from ligand/base interactions; optimize using a Design of Experiments (DoE) approach to identify synergistic effects .

Q. What are the applications of this compound in designing supramolecular polymers?

  • Methodological Answer : Utilize the diene moiety for:

  • Covalent Functionalization : React with thiols via thiol-ene "click" chemistry to create cross-linked networks.
  • Non-covalent Assembly : Integrate into π-conjugated systems (e.g., with pyridyl acceptors) for tunable electronic properties.
    • Characterization : Use small-angle X-ray scattering (SAXS) and dynamic mechanical analysis (DMA) to study polymer morphology and mechanical robustness .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in radical polymerization studies?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods for reactions involving AIBN (azobisisobutyronitrile) initiators to avoid inhalation of toxic gases.
  • Waste Management : Quench unreacted monomers with ethanol before disposing in halogenated waste containers .

Data Analysis & Troubleshooting

Q. How should researchers address discrepancies in NMR data for synthesized this compound derivatives?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at −40°C to 80°C.
  • 2D NMR : Use HSQC and HMBC to assign overlapping signals in complex mixtures.
  • Reference Standards : Compare with authentic samples or literature data from reliable databases (e.g., NIST Chemistry WebBook) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.